
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTM is a thiomorpholine derivative that has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use in a variety of scientific research applications. One area of research where (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been particularly useful is in the study of the nervous system. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
作用機序
The mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the modulation of calcium signaling through the sigma-1 receptor. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to increase the release of calcium from intracellular stores, which can lead to a variety of downstream effects. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a variety of biochemical and physiological effects. In addition to its effects on calcium signaling and acetylcholinesterase activity, (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have antioxidant properties and to inhibit the production of reactive oxygen species. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been found to have anti-inflammatory effects and to modulate the activity of the immune system.
実験室実験の利点と制限
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well characterized in the literature. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone also has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, there are also some limitations to the use of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments. One limitation is that (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to whole organisms. Additionally, the mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone is not fully understood, which makes it difficult to interpret some of the results obtained with this compound.
将来の方向性
There are several future directions for research on (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone. One area of research that is particularly promising is the study of the sigma-1 receptor and its role in various neurological disorders. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a high affinity for this receptor and may be useful in the development of new treatments for these disorders. Another area of research that is promising is the study of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone's effects on cancer cells. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have cytotoxic effects on cancer cells and may be useful in the development of new cancer treatments. Finally, more research is needed to fully understand the mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone and its effects on various physiological processes.
合成法
The synthesis of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 4-methoxyphenyl isothiocyanate with thiomorpholine in the presence of a base. The resulting product is then treated with formaldehyde to produce (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone. This synthesis method has been well documented in the literature and has been used by many researchers to produce (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone for their experiments.
特性
IUPAC Name |
(4-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-4-2-10(3-5-11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNCZJQRAUJOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

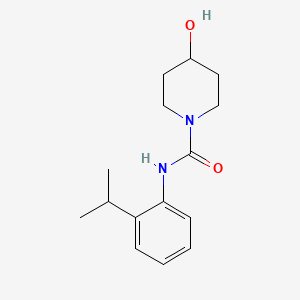
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
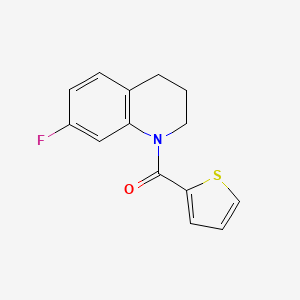

![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
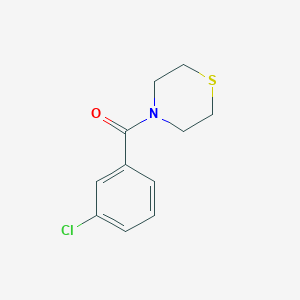
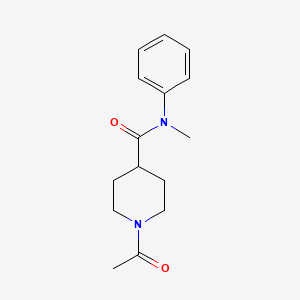
![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
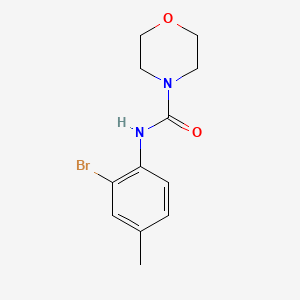
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)


